molecular formula C14H13NO2 B14190838 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

Katalognummer: B14190838
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: UYAWPGXCVMRPJA-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is an organic compound with a complex structure that includes a butadienyl group, a methoxyphenyl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-methoxyphenyl isocyanate and butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires precise temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene
  • 4-Methoxyamphetamine
  • N-(4-Methoxybenzylidene)aniline

Uniqueness

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole is unique due to its combination of functional groups and the presence of the oxazole ring. This structure imparts specific chemical properties and reactivity that distinguish it from similar compounds .

Eigenschaften

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C14H13NO2/c1-3-4-5-13-10-14(15-17-13)11-6-8-12(16-2)9-7-11/h3-10H,1H2,2H3/b5-4+

InChI-Schlüssel

UYAWPGXCVMRPJA-SNAWJCMRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)/C=C/C=C

Kanonische SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C=CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.